cis-11-Octadecenoic acid methyl ester

Catalog No.
S626516
CAS No.
1937-63-9
M.F
C19H36O2
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-11-Octadecenoic acid methyl ester

CAS Number

1937-63-9

Product Name

cis-11-Octadecenoic acid methyl ester

IUPAC Name

methyl octadec-11-enoate

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3

InChI Key

PVVODBCDJBGMJL-UHFFFAOYSA-N

SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC

Synonyms

methyl vaccenate, methyl vaccenate, (E)-isomer, vaccenic acid methyl ester

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)OC

Biomarker for Fatty Acid Composition:

cis-11-Octadecenoic acid methyl ester (also known as cis-vaccenic acid methyl ester) is a fatty acid methyl ester (FAME) derived from cis-vaccenic acid, a monounsaturated fatty acid found in various biological samples like animal tissues, vegetable oils, and microbial cultures. By analyzing the FAME profile, researchers can determine the relative abundance of different fatty acids, including cis-vaccenic acid, which provides valuable information about the overall fatty acid composition of the sample []. This information is crucial in various research fields, including:

  • Nutritional studies: Understanding the fatty acid composition of food sources helps assess their nutritional value and potential health benefits.
  • Animal and human health research: Studying fatty acid profiles can be linked to various health conditions, such as cardiovascular disease, obesity, and metabolic disorders.
  • Microbial ecology: Analyzing the fatty acid composition of microbial communities can provide insights into their diversity, function, and potential applications in biotechnology.

Investigation of Metabolic Processes:

cis-11-Octadecenoic acid methyl ester is also used in research to investigate metabolic pathways involving fatty acid synthesis and degradation. By studying the incorporation of this compound into biological systems or its conversion into other metabolites, researchers can gain insights into the enzymes and mechanisms involved in these processes. This information can be valuable for understanding:

  • Lipid metabolism: Investigating the synthesis and degradation of fatty acids is crucial for understanding energy balance, nutrient utilization, and the regulation of lipid homeostasis [].
  • Drug discovery: Studying the metabolism of potential drugs can help predict their efficacy and safety, and cis-11-Octadecenoic acid methyl ester can be used as a substrate or tracer in such studies [].
  • Biotechnology applications: Understanding metabolic pathways can be essential for developing new methods for producing valuable chemicals or biofuels using microorganisms.

Cis-11-Octadecenoic acid methyl ester, also known as methyl cis-vaccenate, is a fatty acid methyl ester with the molecular formula C19H36O2C_{19}H_{36}O_{2} and a molecular weight of approximately 296.49 g/mol. This compound is characterized by its double bond located at the 11th carbon atom in the chain, which is in the cis configuration. It is commonly derived from natural sources such as vegetable oils and animal fats, particularly those containing unsaturated fatty acids. The compound is a colorless to pale yellow liquid at room temperature and exhibits a slightly sweet odor.

  • Modulate gene expression: Influence genes involved in fat metabolism and inflammation.
  • Activate signaling pathways: Activate pathways like PPARα, which regulate lipid metabolism and glucose homeostasis.
Typical of fatty acid esters, including:

  • Hydrogenation: The double bond can be hydrogenated to form saturated fatty acids.
  • Transesterification: It can react with alcohols to form different esters, which is significant in biodiesel production.
  • Oxidation: Under certain conditions, it can be oxidized to form peroxides or other oxidized products.

These reactions are crucial for its applications in biodiesel production and as an intermediate in organic synthesis.

Cis-11-Octadecenoic acid methyl ester has been studied for its potential biological activities. It exhibits anti-inflammatory properties and may have beneficial effects on lipid metabolism. Some studies suggest that it can influence the levels of cholesterol and triglycerides in the body, potentially providing cardiovascular benefits. Additionally, it may possess antimicrobial properties, making it of interest in food preservation and health supplements.

The synthesis of cis-11-Octadecenoic acid methyl ester can be achieved through several methods:

  • Direct Esterification: This involves the reaction of cis-11-octadecenoic acid with methanol in the presence of an acid catalyst.
  • Transesterification: This method uses triglycerides from natural oils or fats, reacting them with methanol to produce fatty acid methyl esters.
  • Chemical Reduction: Reduction of corresponding fatty acids or their derivatives can yield the methyl ester.

Each method has its advantages, depending on the desired purity and yield.

Cis-11-Octadecenoic acid methyl ester finds various applications across multiple industries:

  • Biodiesel Production: It serves as a feedstock for biodiesel due to its favorable properties as a fuel.
  • Food Industry: Used as a flavoring agent or emulsifier in food products.
  • Cosmetics and Personal Care: Its emollient properties make it suitable for formulations in lotions and creams.
  • Pharmaceuticals: Employed as an excipient or active ingredient in drug formulations.

Studies on interaction mechanisms indicate that cis-11-Octadecenoic acid methyl ester may interact with various biological systems, influencing metabolic pathways related to lipid metabolism. Research has shown that it can modulate enzyme activity involved in fatty acid oxidation and may affect gene expression related to lipid homeostasis. Further studies are needed to fully elucidate these interactions and their implications for health.

Cis-11-Octadecenoic acid methyl ester shares structural similarities with several other fatty acid methyl esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Oleic Acid Methyl EsterC18H34O2Contains a double bond at position 9 (cis)
Linoleic Acid Methyl EsterC18H32O2Contains two double bonds (polyunsaturated)
Palmitoleic Acid Methyl EsterC16H30O2Shorter carbon chain with one double bond

Uniqueness

Cis-11-Octadecenoic acid methyl ester is unique due to its specific double bond position (11th carbon) and its cis configuration, distinguishing it from other unsaturated fatty acids that may have different positions or configurations of double bonds. This specificity influences its physical properties and biological activities, making it particularly valuable in both industrial applications and nutritional studies.

XLogP3

7.6

Hydrogen Bond Acceptor Count

2

Exact Mass

296.271530387 g/mol

Monoisotopic Mass

296.271530387 g/mol

Heavy Atom Count

21

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

UNII

6O9MGA9PP2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6198-58-9
52380-33-3
1937-63-9

Wikipedia

Methyl vaccenate

Dates

Modify: 2023-08-15
1. P. W. Holloway andSalih J. Wakil /Synthesis of Fatty Acids in Animal Tissues: II. THE OCCURRENCE AND BIOSYNTHESIS OF CIS-VACCENIC ACID”Journal of Biological Chemistry, Vol. 239 pp. 2489-2495, 19642. Akira Shibahara et al. “cis-Vaccenic acid in mango pulp lipids” Lipids, Vol. 21:6 pp. 388-394, 19863. D. Mendoza, J. Garwin, J. Cronan, “Overproduction of cis-Vaccenic Acid and Altered Temperature Control of Fatty Acid Synthesis in a Mutant ofEscherichia coli” Journal of Bacteriology, Vol. 151:3 pp. 1608-1611, 1986

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